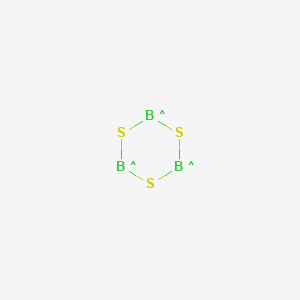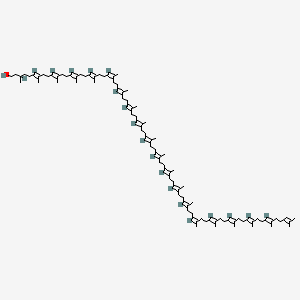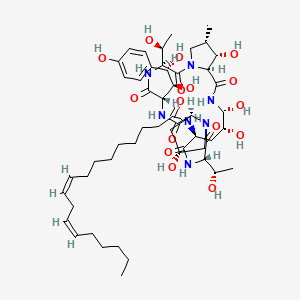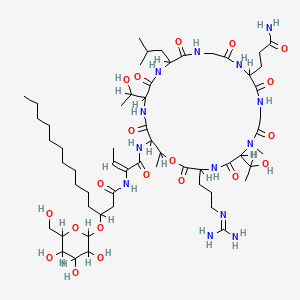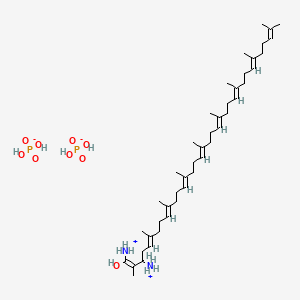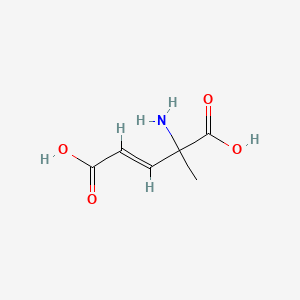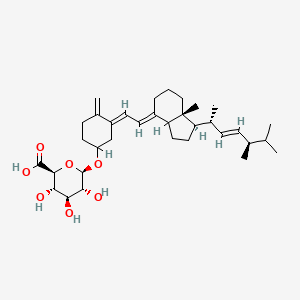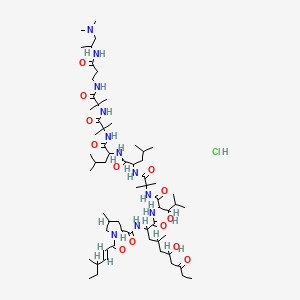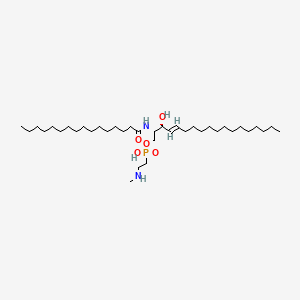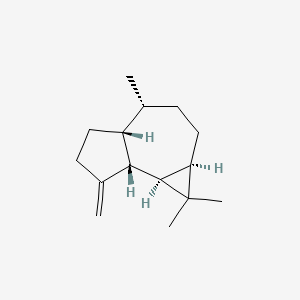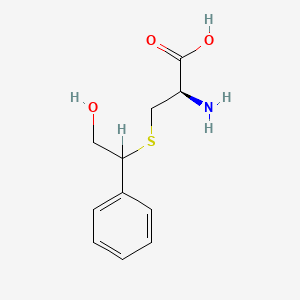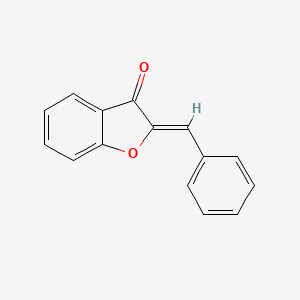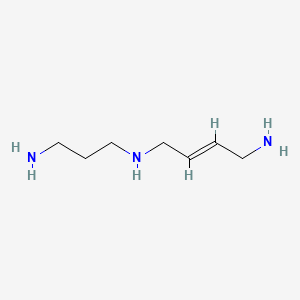
N-(3-Aminopropyl)-2-butene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)but-2-ene-1,4-diamine is a triamine comprising spermidine having a double bond at the 2-position. It derives from a spermidine.
Applications De Recherche Scientifique
1. Complex Formation with Palladium(II) and Platinum(II)
N-(3-Aminopropyl)-2-butene-1,4-diamine exhibits reactivity with palladium(II) and platinum(II) salts, leading to the formation of various complexes. These reactions are influenced by the number of nitrogen atoms in the polyamine, their basicity, and the type of palladium or platinum salt used. X-ray crystal-structure analysis of such complexes reveals their potential for further applications in material science or catalysis (Codina et al., 1999).
2. Interaction with Sulfuric Acid in Atmospheric Chemistry
Methyl-substituted N,N,N',N'-ethylenediamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, interact with sulfuric acid in atmospheric chemistry. This interaction, studied using computational methods, indicates the potential role of these compounds in the formation of new particles in the atmosphere (Elm et al., 2016).
3. Synthesis of Polyimides
The synthesis of polyimides using diamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, is another area of research. These polyimides have high tensile strength and could be used in various applications requiring durable materials (Liaw et al., 1996).
4. Electrochemiluminescence Activity
Research on the electrochemiluminescence (ECL) activity of tertiary amines has shown that certain amines containing hydroxyl and amino groups, related to N-(3-Aminopropyl)-2-butene-1,4-diamine, exhibit significant ECL intensities. This finding has potential implications for the development of advanced sensing and diagnostic tools (Han et al., 2010).
5. Diamine Synthesis via Nitrogen-Directed Azidation
The synthesis of diamines, including derivatives of N-(3-Aminopropyl)-2-butene-1,4-diamine, through nitrogen-directed azidation of alkenes, cyclopropanes, and cyclobutanes is an innovative approach in organic chemistry. This method facilitates the creation of a range of diamines with diverse substitution patterns, useful in the synthesis of drugs and agrochemicals (Wang et al., 2021).
Propriétés
Numéro CAS |
67953-03-1 |
|---|---|
Nom du produit |
N-(3-Aminopropyl)-2-butene-1,4-diamine |
Formule moléculaire |
C7H17N3 |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+ |
Clé InChI |
WLSWOWSGPRTMKO-OWOJBTEDSA-N |
SMILES isomérique |
C(CN)CNC/C=C/CN |
SMILES |
C(CN)CNCC=CCN |
SMILES canonique |
C(CN)CNCC=CCN |
Autres numéros CAS |
67953-03-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





